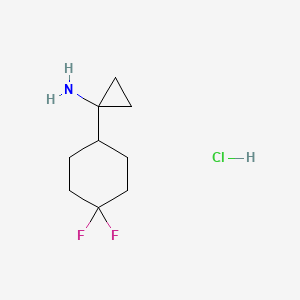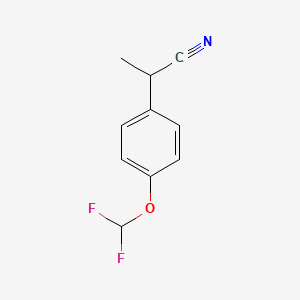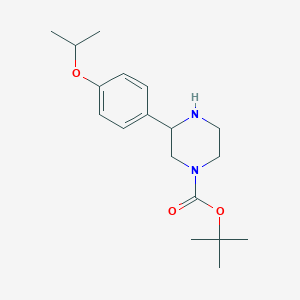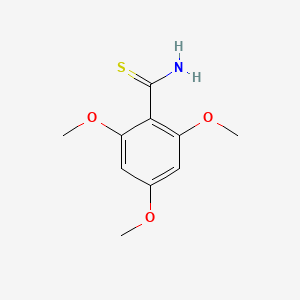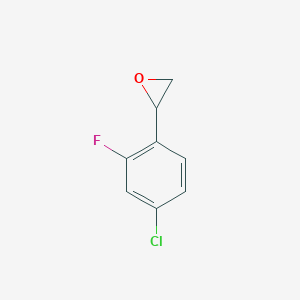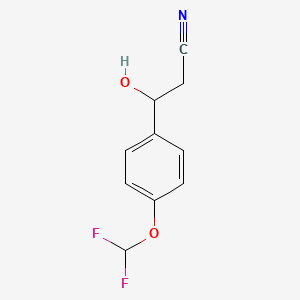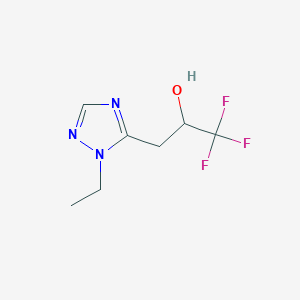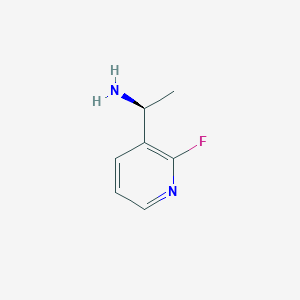
4-Quinolin-4-yl-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-4-yl)thiazol-2(3H)-imine is a heterocyclic compound that features a quinoline ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)thiazol-2(3H)-imine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of 4-chloroquinoline with thioamide under basic conditions to form the desired thiazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Quinolin-4-yl)thiazol-2(3H)-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-4-yl)thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
4-(Quinolin-4-yl)thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antiviral, and antibacterial activities. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Quinolin-4-yl)thiazol-2(3H)-imine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA replication and transcription processes, leading to its antitumor and antiviral effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparaison Avec Des Composés Similaires
4-(Quinolin-4-yl)thiazol-2(3H)-imine can be compared with other quinoline and thiazole derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiazole Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
The unique combination of the quinoline and thiazole rings in 4-(Quinolin-4-yl)thiazol-2(3H)-imine provides a distinct set of chemical and biological properties that are not observed in other similar compounds. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H9N3S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
4-quinolin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-6-14-10-4-2-1-3-8(9)10/h1-7H,(H2,13,15) |
Clé InChI |
SNGHQYLDQXJNTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
